molecular formula C18H15NO2 B6368862 5-(4-Benzyloxyphenyl)-2-hydroxypyridine CAS No. 1111109-32-0

5-(4-Benzyloxyphenyl)-2-hydroxypyridine

Cat. No.: B6368862
CAS No.: 1111109-32-0
M. Wt: 277.3 g/mol
InChI Key: SDNFDJVCMOLMOW-UHFFFAOYSA-N
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Description

5-(4-Benzyloxyphenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a benzyloxyphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzyloxyphenyl)-2-hydroxypyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Benzyloxyphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce alcohol derivatives.

Scientific Research Applications

5-(4-Benzyloxyphenyl)-2-hydroxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Benzyloxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Benzyloxyphenyl)-2-hydroxypyridine is unique due to its specific substitution pattern on the pyridine ring, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-phenylmethoxyphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-18-11-8-16(12-19-18)15-6-9-17(10-7-15)21-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNFDJVCMOLMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683237
Record name 5-[4-(Benzyloxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111109-32-0
Record name 5-[4-(Phenylmethoxy)phenyl]-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111109-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Benzyloxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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